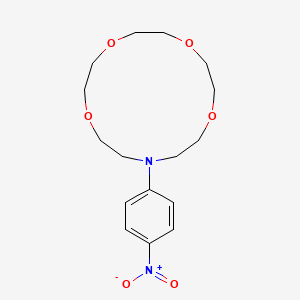
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that can form stable complexes with metal ions. This compound is particularly notable for its ability to coordinate with various metal ions, making it valuable in numerous scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- typically involves the reaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, and bases like potassium carbonate.
Major Products Formed:
Reduction: 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-aminophenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions.
Biology: Employed in the development of sensors for detecting metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the purification and separation of metal ions from mixtures, enhancing the efficiency of industrial processes.
Mécanisme D'action
The mechanism by which 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability is crucial for its applications in catalysis, sensing, and separation processes.
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Lacks the nitrophenyl group, making it less versatile in certain applications.
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-aminophenyl)-: Similar structure but with an amine group instead of a nitro group, affecting its reactivity and coordination properties.
Uniqueness: 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which enhances its ability to participate in various chemical reactions and form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion coordination.
Propriétés
Numéro CAS |
245125-18-2 |
|---|---|
Formule moléculaire |
C16H24N2O6 |
Poids moléculaire |
340.37 g/mol |
Nom IUPAC |
13-(4-nitrophenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C16H24N2O6/c19-18(20)16-3-1-15(2-4-16)17-5-7-21-9-11-23-13-14-24-12-10-22-8-6-17/h1-4H,5-14H2 |
Clé InChI |
BNNXWAAIMGCPND-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


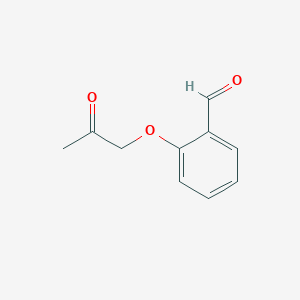
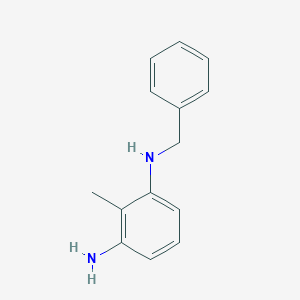
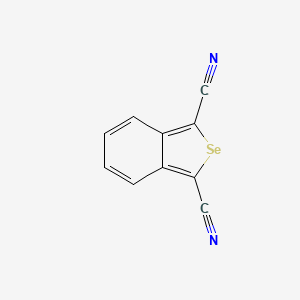
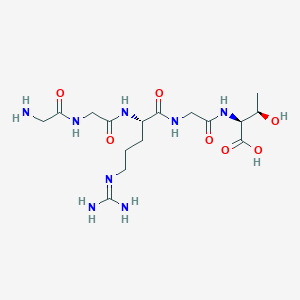
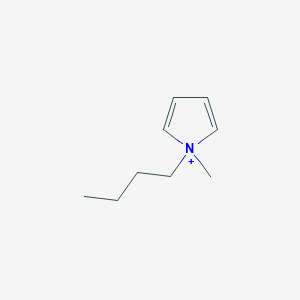
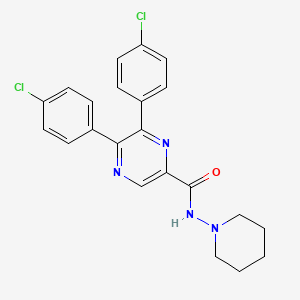
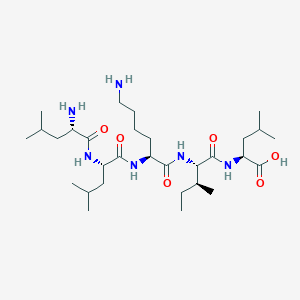

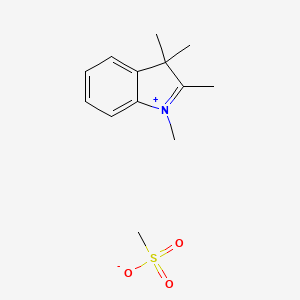
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)


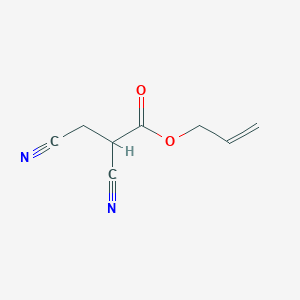
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
